GP-pNA, Chromogenic Substrate
Overview
Description
. This compound is widely employed in biochemical assays due to its ability to produce a color change upon enzymatic cleavage, which can be easily monitored spectrophotometrically.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GP-pNA, Chromogenic Substrate involves the coupling of glycine-proline dipeptide with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions: GP-pNA, Chromogenic Substrate primarily undergoes hydrolysis reactions catalyzed by specific peptidases. The hydrolysis of the peptide bond releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically at 405-410 nm .
Common Reagents and Conditions:
Reagents: Enzymes such as dipeptidyl peptidase IV, dipeptidyl peptidase VII, dipeptidyl peptidase VIII, dipeptidyl peptidase IX, fibroblast activation protein, angiotensinase C, and prolyl endopeptidase.
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is responsible for the chromogenic properties of the substrate .
Scientific Research Applications
GP-pNA, Chromogenic Substrate is extensively used in scientific research for various applications, including:
Biochemistry: Used in enzyme kinetics studies to measure the activity of peptidases and to screen for potential inhibitors.
Cell Biology: Employed in cell-based assays to study the expression and activity of peptidases in different cell types.
Pharmaceutical Research: Used in high-throughput screening of drug candidates targeting peptidases.
Mechanism of Action
The mechanism of action of GP-pNA, Chromogenic Substrate involves the enzymatic cleavage of the peptide bond between glycine and proline by specific peptidases. This cleavage releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. The intensity of the color change is proportional to the enzymatic activity, allowing for quantitative analysis .
Comparison with Similar Compounds
GP-pNA, Chromogenic Substrate is unique due to its high specificity for prolyl peptidases and its ability to produce a distinct color change upon enzymatic cleavage. Similar compounds include:
S-2222: A chromogenic substrate for Factor Xa, composed of the same amino acids coupled to a chromophore.
S-2238: A chromogenic substrate for thrombin, used in coagulation assays.
S-2765: Another chromogenic substrate for Factor Xa, with a different amino acid sequence.
These compounds share similar chromogenic properties but differ in their specificity for various enzymes, making this compound particularly valuable for studying prolyl peptidases .
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBFIBMVFSUUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585159 | |
Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-34-9 | |
Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GP-pNA help researchers study the activity of DPP-4?
A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.
Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?
A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.
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